molecular formula C10H10ClN3O B12911481 5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62036-04-8

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B12911481
CAS No.: 62036-04-8
M. Wt: 223.66 g/mol
InChI Key: XNQFXOUETGDHDU-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzoyl hydrazine with ethyl orthoformate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole amines.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.

    3-(5-chlorophenyl)-1,2,4-triazole: Studied for its antifungal properties.

    5-(3,4-dichlorophenyl)-1,2,4-triazole: Investigated for its potential as an anticancer agent.

Uniqueness

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole stands out due to its unique combination of a chlorophenyl group and an ethoxy group attached to the triazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62036-04-8

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-ethoxy-1H-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O/c1-2-15-10-12-9(13-14-10)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

XNQFXOUETGDHDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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